molecular formula C13H17BrO2 B15167401 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester CAS No. 645421-51-8

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester

Cat. No.: B15167401
CAS No.: 645421-51-8
M. Wt: 285.18 g/mol
InChI Key: VMNOTCAAJPEVRR-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a brominated cyclopentenyl ester derivative with a pentenoic acid backbone. The compound features a cyclopentenyl ring substituted with a bromine atom and a 2-propenyl group, esterified to 4-pentenoic acid.

Properties

CAS No.

645421-51-8

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

(2-bromo-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate

InChI

InChI=1S/C13H17BrO2/c1-3-5-7-12(15)16-11-9-8-10(6-4-2)13(11)14/h3-4,11H,1-2,5-9H2

InChI Key

VMNOTCAAJPEVRR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)OC1CCC(=C1Br)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester typically involves multiple steps. One common method includes the bromination of a cyclopentene derivative followed by esterification with 4-pentenoic acid. The reaction conditions often require the use of solvents such as chloroform or ethyl acetate and may involve catalysts to facilitate the bromination and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets. The brominated cyclopentene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with pyrethroids and cyclopentenyl esters. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Primary Use/Properties
4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester C₁₃H₁₅BrO₂ (estimated) ~283.2 (estimated) Bromo, 2-propenyl, cyclopentenyl ester N/A Hypothetical; potential insecticidal/chemical intermediate
Allethrin C₁₉H₂₆O₃ 302.4 Cyclopropane, methyl oxo cyclopentenyl ester 584-79-2 Insecticide (Type I pyrethroid)
2-(2-Propenyl)-4-pentenoic acid (4,4'-diene) C₈H₁₀O₂ 138.16 Propenyl, pentenoic acid N/A Valproic acid metabolite
2-Pentenoic acid, 2-(bromomethyl)-4-methyl-, ethyl ester C₉H₁₅BrO₂ 235.12 Bromomethyl, ethyl ester 737782-66-0 Synthetic intermediate

Key Observations:

Functional Groups: The target compound’s bromine substituent distinguishes it from non-halogenated analogs like Allethrin. Bromine increases molecular weight and may enhance reactivity in substitution or elimination reactions .

Biological Activity: Allethrin’s insecticidal activity arises from its cyclopropane and ester groups, which disrupt neuronal sodium channels. The bromine in the target compound could modify toxicity or bioactivity, though this requires experimental validation . 2-(2-Propenyl)-4-pentenoic acid, a valproic acid metabolite, exhibits neuroactivity, suggesting the target compound may also interact with biological systems .

Synthesis Pathways :

  • Brominated esters like the target compound may be synthesized via malonic ester alkylation (as seen in ) followed by bromination. Allethrin, in contrast, is derived from chrysanthemic acid esterification .

Physicochemical and Toxicological Considerations

  • Stability : Bromine’s electron-withdrawing effect may reduce the ester’s hydrolytic stability compared to Allethrin. This could limit its environmental persistence .
  • Toxicity : While Allethrin has acute oral toxicity (LD₅₀ ~ 1,100 mg/kg in rats), brominated compounds often exhibit higher toxicity due to reactive intermediates. Structure-activity relationships (SAR) suggest the target compound may require rigorous toxicity profiling .

Biological Activity

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following characteristics:

  • Chemical Formula: C₁₃H₁₇BrO₂
  • CAS Number: 1935559-92-4
  • Molecular Weight: 285.18 g/mol
  • Structural Features: The compound features a cyclopentene ring with a bromo substituent and an ester functional group, which may influence its biological activity.

1. Antitumor Activity

Research indicates that compounds similar to 4-pentenoic acid derivatives exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor cell growth effectively. The structure-activity relationship (SAR) suggests that modifications in the side chains of such compounds can enhance their cytotoxicity against various cancer cell lines.

CompoundIC₅₀ (μM)Cell Line
Compound A0.05UISO-SQC-1 (squamous cervix carcinoma)
Compound B0.06OVCAR-5 (human ovarian cancer)

2. Antimicrobial Activity

The antimicrobial potential of 4-pentenoic acid derivatives has been explored in various studies. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL
Candida albicans20 μg/mL

3. Anti-inflammatory Effects

Anti-inflammatory properties have also been reported for related compounds. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

4. Hepatoprotective Properties

Some studies suggest that derivatives of 4-pentenoic acid may provide protection against liver damage induced by toxins, highlighting their potential utility in treating liver-related ailments.

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pentenoic acid derivatives were synthesized and tested for their antitumor activity against multiple cancer cell lines. The most promising derivative demonstrated an IC₅₀ value of 0.02 μM against breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various derivatives of pentenoic acid, revealing that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 4-pentenoic acid derivatives. Modifications in the ester group or substituents on the cyclopentene ring can lead to enhanced efficacy or reduced toxicity.

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